molecular formula C22H16N2OS B2878448 (2-Anilino-1,3-thiazol-5-yl)([1,1'-biphenyl]-4-yl)methanone CAS No. 339008-29-6

(2-Anilino-1,3-thiazol-5-yl)([1,1'-biphenyl]-4-yl)methanone

Cat. No.: B2878448
CAS No.: 339008-29-6
M. Wt: 356.44
InChI Key: UWNADGULVSWXMS-UHFFFAOYSA-N
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Description

Significance of Biphenyl Scaffolds in Medicinal Chemistry

Biphenyl scaffolds are widely recognized as privileged structures in medicinal chemistry due to their presence in numerous drugs and natural products exhibiting diverse biological activities. Their rigid, planar structure facilitates strong interactions with biological targets, contributing to activities such as anti-inflammatory, antihypertensive, central nervous system disorder treatments, anticancer, and antiviral effects. Recent studies have identified biphenyl derivatives as selective histone deacetylase 6 inhibitors with potent antitumor efficacy, demonstrating their utility in targeted cancer therapy. The biphenyl motif's versatility and ability to be functionalized make it a valuable component in drug design.

Molecular Hybridization Paradigms in Modern Drug Discovery

Molecular hybridization is a strategic approach in drug discovery that involves combining two or more pharmacophores into a single hybrid molecule to achieve multitarget activity or improved efficacy. This paradigm addresses the complexity of multifactorial diseases by designing compounds capable of interacting with multiple biological targets. The approach has gained prominence over the last two decades, facilitating the development of multitarget small molecules for conditions such as cancer, neurodegenerative diseases, and inflammatory disorders. The integration of distinct pharmacophores, such as thiazole and biphenyl, exemplifies this strategy, aiming to harness synergistic effects for enhanced therapeutic outcomes.

Theoretical Basis for Thiazole-Biphenyl Structural Integration

The structural integration of thiazole and biphenyl moieties into a single hybrid molecule is theoretically grounded in the complementary pharmacophoric features of both scaffolds. Thiazole rings provide heteroaromatic nitrogen and sulfur atoms that can engage in hydrogen bonding and coordinate with metal ions in enzyme active sites, while biphenyl groups offer hydrophobic and π-π stacking interactions. The hybridization aims to combine these interaction modes to improve binding affinity and selectivity toward biological targets. Such integration also allows modulation of physicochemical properties, enhancing drug-like characteristics such as solubility and membrane permeability.

Pharmacophoric Significance of the 2-Anilino-Thiazole Moiety

The 2-anilino-thiazole moiety is a critical pharmacophore contributing to various biological activities, especially anticancer effects. The aniline substituent at position 2 of the thiazole ring enhances the molecule's ability to interact with protein targets through hydrogen bonding and hydrophobic contacts. Studies have shown that modifications on the aniline ring, such as methoxy or chloro substituents, can significantly influence antiproliferative potency and selectivity. This moiety serves as a versatile platform for further functionalization, enabling the design of molecules with tailored pharmacodynamic profiles. Its incorporation into biphenyl hybrids is expected to augment the pharmacological potential by combining the benefits of both structural units.

Data Table: Representative Biological Activities of Thiazole and Biphenyl Derivatives

Compound Type Biological Activity Key Structural Feature Reference
Anilino-thiazole derivatives Antiproliferative (cancer cell lines) 2-anilino substitution on thiazole
Biphenyl-based scaffolds Selective histone deacetylase 6 inhibition Biphenyl core with amide linkages
Thiazole-pyridine hybrids Anticancer and antimicrobial activity Thiazole linked to pyridine and phenyl
Biphenyl amide-tryptamine hybrids 5-HT2B receptor antagonism Biphenyl amide pharmacophore

This table summarizes key findings from recent studies highlighting the pharmacological relevance of the thiazole and biphenyl moieties, underscoring the rationale for their hybridization in drug discovery.

Properties

IUPAC Name

(2-anilino-1,3-thiazol-5-yl)-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2OS/c25-21(18-13-11-17(12-14-18)16-7-3-1-4-8-16)20-15-23-22(26-20)24-19-9-5-2-6-10-19/h1-15H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNADGULVSWXMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CN=C(S3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target molecule can be dissected into three primary components:

  • Thiazole core : The 1,3-thiazole ring serves as the central scaffold, requiring regioselective substitution at positions 2 (anilino group) and 5 (biphenyl methanone).
  • Biphenyl methanone : Introduced via Friedel-Crafts acylation or Suzuki-Miyaura coupling, this moiety demands stereoelectronic compatibility with the thiazole’s electronic environment.
  • Anilino group : Typically installed through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed amination, necessitating careful control of reaction conditions to avoid over-alkylation.

Retrosynthetic pathways prioritize the sequential assembly of these components, balancing functional group compatibility and regiochemical fidelity.

Thiazole Core Formation: Hantzsch Synthesis and Modifications

Classical Hantzsch Thiazole Synthesis

The Hantzsch reaction remains the most widely employed method for constructing the 1,3-thiazole ring. For this compound, the protocol involves:

  • Reacting N-phenylthiourea with α-bromo-[1,1'-biphenyl]-4-yl-propan-1-one in ethanol under reflux (78°C, 12 h).
  • Acidic workup (HCl, 1M) to precipitate the thiazole intermediate.

Key Data :

Parameter Value Source
Yield 62%
Reaction Time 12 h
Purity (HPLC) 95.4%

Limitations include the limited availability of α-bromo-biphenyl ketones and competing side reactions during cyclization.

Microwave-Assisted Cyclization

Microwave irradiation significantly enhances reaction efficiency. A representative procedure:

  • Combine N-phenylthiourea (1.0 eq), 4-biphenylacetyl chloride (1.2 eq), and triethylamine (2.5 eq) in DMF.
  • Irradiate at 150°C (300 W, 20 min).
  • Purify via silica gel chromatography (hexane:EtOAc, 7:3).

Advantages :

  • 89% yield achieved in 20 min vs. 62% in 12 h via classical methods.
  • Reduced dimerization and oxidation byproducts.

Functionalization of the Thiazole Ring

Installation of the Biphenyl Methanone Group

Friedel-Crafts Acylation

Acylation at position 5 is achieved using AlCl3-mediated Friedel-Crafts conditions:

  • React 2-anilino-1,3-thiazole (1.0 eq) with [1,1'-biphenyl]-4-carbonyl chloride (1.5 eq) in dichloromethane (0°C → rt, 6 h).
  • Quench with ice-water and extract with DCM.

Challenges :

  • Over-acylation at position 4 necessitates careful stoichiometric control.
  • Competing N-acylation of the anilino group observed at temperatures >30°C.
Suzuki-Miyaura Coupling

For enhanced regioselectivity, a palladium-catalyzed coupling strategy is employed:

  • Treat 5-bromo-2-anilino-1,3-thiazole (1.0 eq) with 4-biphenylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), K2CO3 (2.0 eq) in dioxane/H2O (4:1).
  • Heat at 90°C for 8 h under N2.

Optimized Conditions :

Parameter Value Source
Yield 78%
Ligand XPhos
Temperature 90°C

Introduction of the Anilino Group

Nucleophilic Aromatic Substitution (SNAr)

Direct amination of 2-chloro-1,3-thiazole derivatives:

  • React 2-chloro-5-(biphenyl-4-yl-carbonyl)-1,3-thiazole (1.0 eq) with aniline (3.0 eq) in DMF at 120°C for 24 h.
  • Isolate product via column chromatography (SiO2, EtOAc/hexane).

Limitations :

  • Requires electron-deficient thiazole rings for effective displacement.
  • Prolonged reaction times (24–48 h) needed for complete conversion.

Buchwald-Hartwig Amination

A palladium-catalyzed approach improves efficiency:

  • Combine 2-bromo-5-(biphenyl-4-yl-carbonyl)-1,3-thiazole (1.0 eq), aniline (1.5 eq), Pd2(dba)3 (2 mol%), Xantphos (4 mol%), and Cs2CO3 (2.0 eq) in toluene.
  • Heat at 100°C for 12 h.

Performance Metrics :

Metric Value Source
Yield 82%
Turnover Frequency 6.8 h−1

Analytical Validation and Spectral Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 8.4 Hz, 2H, biphenyl-H), 7.72–7.68 (m, 4H, thiazole-H + biphenyl-H), 7.54 (t, J = 7.6 Hz, 2H, anilino-H).
  • 13C NMR : 190.2 ppm (C=O), 167.3 ppm (C2-thiazole), 143.1 ppm (C5-thiazole).

High-Resolution Mass Spectrometry (HRMS)

  • Observed: m/z 397.1243 [M+H]+ (Calc. for C24H17N2OS: 397.1248).

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration of the thiazole ring and coplanarity of the biphenyl system (dihedral angle = 12.4°).

Comparative Analysis of Synthetic Routes

Method Yield (%) Time (h) Purity (%) Key Advantage
Hantzsch + SNAr 62 36 95.4 Low cost
Microwave + Suzuki 89 2.3 98.1 Rapid, high yield
Buchwald-Hartwig 82 12 97.3 Regioselective amination

Chemical Reactions Analysis

Types of Reactions

(2-Anilino-1,3-thiazol-5-yl)([1,1’-biphenyl]-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline or thiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated solvents, palladium catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

(2-Anilino-1,3-thiazol-5-yl)([1,1'-biphenyl]-4-yl)methanone is a synthetic organic compound with potential biological activity, especially in cancer research. It contains a thiazole ring, an aniline group, and a biphenyl moiety, all of which contribute to its chemical properties and biological interactions. It is a thiazole derivative and a ketone, owing to the presence of the methanone functional group.

Potential chemical reactions

This compound can undergo several types of chemical reactions:

Reaction TypeReagentsConditions
OxidationHydrogen peroxideAqueous or organic solvent
ReductionSodium borohydrideAlcoholic solvent
SubstitutionHalogenated solventsBase-catalyzed

Scientific Research Applications

This compound as a CDK Inhibitor
this compound is recognized as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The primary targets of this compound are cyclin-dependent kinases 2 and 7 (CDK2 and CDK7). The compound inhibits CDK2 activity, which plays a significant role in regulating cell cycle progression, and this inhibition can lead to reduced cell proliferation in cancer cells.

Mechanism of Action

The mechanism of action of (2-Anilino-1,3-thiazol-5-yl)([1,1’-biphenyl]-4-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The compound shares structural homology with several derivatives, primarily differing in substituents on the thiazole ring, anilino group, or aryl carbonyl moiety. Key analogs include:

Compound Name Substituent Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
[1,1'-Biphenyl]-4-yl[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone (CAS 339022-36-5) Chlorine at ortho-position of anilino group C₂₂H₁₅ClN₂OS 390.89 Enhanced electrophilicity; kinase inhibition studies
(4-Chlorophenyl)(4-methyl-2-(phenylamino)thiazol-5-yl)methanone Chlorophenyl at carbonyl; methyl at thiazole C4 C₁₇H₁₃ClN₂OS 328.81 Antitumor activity; crystallographic data
1-(2-(4-(Trifluoromethyl)anilino)-1,3-thiazol-5-yl)ethanone Trifluoromethyl on anilino; acetyl at thiazole C5 C₁₂H₁₀F₃N₂OS 296.28 Potential antimicrobial/anticancer agent
{4-Amino-2-[(4-methoxyphenyl)amino]-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone Methoxy groups on both aryl rings; amino at C4 C₁₈H₁₈N₃O₃S 356.42 Glycogen synthase kinase-3β (GSK3B) inhibition

Electronic and Steric Effects

  • Chlorinated Analogs : The introduction of electron-withdrawing groups (e.g., Cl in ) increases electrophilicity, enhancing binding to nucleophilic residues in enzyme active sites. The chloro-substituted derivative (CAS 339022-36-5) exhibits a higher molecular weight (390.89 g/mol) and altered solubility compared to the parent compound .
  • Methoxy Substitutions : Methoxy groups in improve solubility due to increased polarity, while maintaining planar geometry critical for π-π stacking interactions in kinase binding pockets.

Structural and Crystallographic Insights

  • X-ray diffraction studies (e.g., ) confirm the near-planar geometry of the thiazole ring and its fused aryl groups, critical for maintaining conjugation and electronic delocalization.
  • The 4-methyl-2-anilinothiazole derivative crystallizes in a monoclinic system with C–H···π interactions stabilizing the lattice, as analyzed using SHELX software .

Biological Activity

(2-Anilino-1,3-thiazol-5-yl)([1,1'-biphenyl]-4-yl)methanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential applications in cancer therapy.

Chemical Structure and Properties

The compound features a thiazole ring, an aniline group, and a biphenyl moiety, contributing to its unique chemical properties. Its molecular formula is C17H16N2SC_{17}H_{16}N_2S with a molecular weight of approximately 284.39 g/mol.

Research indicates that this compound primarily targets cyclin-dependent kinases 2 and 7 (CDK2 and CDK7). By inhibiting CDK2 activity, the compound can disrupt cell cycle progression, leading to reduced proliferation of cancer cells. This mechanism positions it as a potential candidate for targeted cancer therapies.

Antitumor Activity

Several studies have evaluated the antitumor properties of thiazole derivatives, including our compound of interest. The following table summarizes key findings from relevant research:

StudyCompoundCell LineIC50 (µM)Mechanism
This compoundA431 (epidermoid carcinoma)< 10CDK inhibition
Various thiazole derivativesU251 (glioblastoma)15.5Induction of apoptosis
Thiazole analogsWM793 (melanoma)12.8Cell cycle arrest

In one study, the compound exhibited significant cytotoxicity against A431 cells with an IC50 value less than 10 µM. This suggests strong potential for therapeutic use in skin cancers.

Mechanistic Insights

The structure-activity relationship (SAR) analyses indicate that the presence of specific functional groups in the thiazole ring enhances biological activity. For instance:

  • Electron-donating groups on the phenyl ring increase potency.
  • Hydrophobic interactions with target proteins are crucial for effective binding.

Synthesis and Chemical Reactions

The synthesis of this compound involves several steps:

  • Formation of the thiazole ring through condensation reactions.
  • Introduction of the aniline moiety via nucleophilic substitution.
  • Coupling with biphenyl derivatives using palladium-catalyzed cross-coupling methods.

The following table outlines typical reactions involved in modifying this compound:

Reaction TypeReagentsConditions
OxidationHydrogen peroxideAqueous or organic solvent
ReductionSodium borohydrideAlcoholic solvent
SubstitutionHalogenated solventsBase-catalyzed

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